molecular formula C14H13ClN2O2S2 B2582181 N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 895470-04-9

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide

Cat. No.: B2582181
CAS No.: 895470-04-9
M. Wt: 340.84
InChI Key: LZGFZUUIKSHDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide is a synthetic organic compound characterized by its unique thiazole and chlorophenylthioacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-acetylthiazole.

    Acetylation: The 2-acetylthiazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 5-acetyl-4-methylthiazole.

    Thioether Formation: The final step involves the reaction of 5-acetyl-4-methylthiazole with 4-chlorophenylthiol in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds containing thiazole rings are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazole ring and chlorophenyl group suggests possible interactions with biological targets, which could lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could facilitate binding to biological targets, while the chlorophenyl group might enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but lacks the acetyl group.

    N-(5-acetylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but lacks the methyl group on the thiazole ring.

Uniqueness

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide is unique due to the combination of the acetyl, methyl, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S2/c1-8-13(9(2)18)21-14(16-8)17-12(19)7-20-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGFZUUIKSHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.